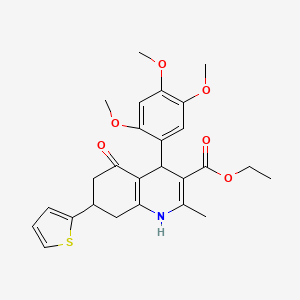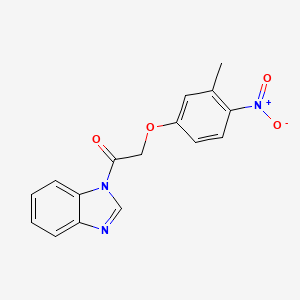![molecular formula C27H21N3O5S B11084092 N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11084092.png)
N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a furan ring, a nitrophenyl group, and a phenylformamido group, making it a subject of interest for its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.
Coupling reactions: The final assembly of the molecule involves coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of reaction conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Utilizing methods like crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: can undergo various chemical reactions, including:
Oxidation: The furan ring and nitrophenyl group can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The phenylformamido group can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation products: Oxidized derivatives of the furan ring and nitrophenyl group.
Reduction products: Amino derivatives of the nitrophenyl group.
Substitution products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism by which (2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation.
Interaction with DNA or RNA: The compound may bind to nucleic acids, affecting gene expression or protein synthesis.
類似化合物との比較
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: can be compared with other similar compounds, such as:
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-AMINOPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: Differing by the presence of an amino group instead of a nitro group.
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-HYDROXYPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: Differing by the presence of a hydroxyl group instead of a nitro group.
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE .
特性
分子式 |
C27H21N3O5S |
|---|---|
分子量 |
499.5 g/mol |
IUPAC名 |
N-[(E)-1-(5-methylfuran-2-yl)-3-[4-(4-nitrophenyl)sulfanylanilino]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H21N3O5S/c1-18-7-12-22(35-18)17-25(29-26(31)19-5-3-2-4-6-19)27(32)28-20-8-13-23(14-9-20)36-24-15-10-21(11-16-24)30(33)34/h2-17H,1H3,(H,28,32)(H,29,31)/b25-17+ |
InChIキー |
MSSNTQSYUNPUPX-KOEQRZSOSA-N |
異性体SMILES |
CC1=CC=C(O1)/C=C(\C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(O1)C=C(C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-Dioxo-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}pyrrolidin-3-yl)piperidine-4-carboxamide](/img/structure/B11084015.png)
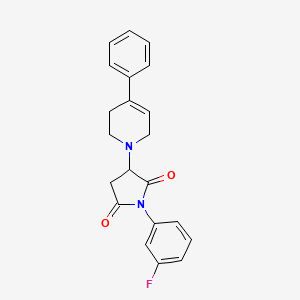
![1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11084039.png)
![3-[2-(3-Methoxy-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B11084048.png)
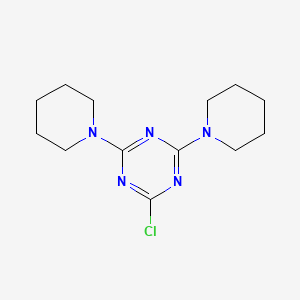
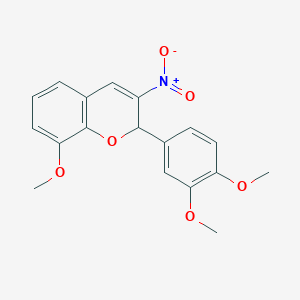
![2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)-N-methylacetamide](/img/structure/B11084058.png)
![Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B11084061.png)
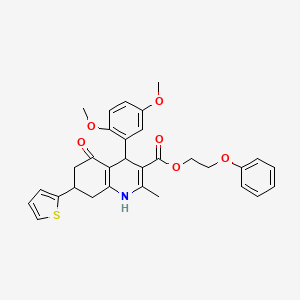
![2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11084070.png)
![8-[(2E)-1-(3-bromobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11084085.png)
![N-(3-Chlorophenyl)-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzamide](/img/structure/B11084093.png)
